3-sec-Butyl-4-oxo-oxetane-2-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-sec-Butyl-4-oxo-oxetane-2-carboxylic acid tert-butyl ester is a chemical compound belonging to the class of oxetanes, which are four-membered cyclic ethers. This compound features a sec-butyl group attached to the oxetane ring, a carbonyl group at the 4-position, and a tert-butyl ester group at the 2-position of the oxetane ring. Due to its unique structure, it has garnered interest in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as sec-butyl alcohol and oxetane derivatives.
Reaction Steps: The synthesis involves multiple steps, including the formation of the oxetane ring, introduction of the sec-butyl group, and esterification to introduce the tert-butyl ester group.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production can be carried out using batch processes for smaller-scale production or continuous processes for larger-scale manufacturing.
Catalysts and Solvents: The use of specific catalysts and solvents is crucial to optimize the reaction conditions and improve the efficiency of the synthesis process.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in different reduction products.
Substitution: Substitution reactions can occur at various positions on the oxetane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.
Reduction Products: Reduction reactions can produce alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of different functionalized oxetanes.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs targeting various diseases. Its structural features may contribute to the development of compounds with specific biological activities.
Industry: In the chemical industry, the compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-sec-Butyl-4-oxo-oxetane-2-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to specific biological responses. The molecular pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
3-Butyl-4-oxo-oxetane-2-carboxylic acid tert-butyl ester: This compound is similar but lacks the sec-butyl group, leading to different chemical properties and reactivity.
4-Oxo-oxetane-2-carboxylic acid tert-butyl ester: This compound lacks the sec-butyl group entirely, resulting in different biological and chemical behavior.
3-sec-Butyl-4-oxo-oxetane-2-carboxylic acid: This compound lacks the tert-butyl ester group, which affects its stability and solubility.
Uniqueness: The presence of the sec-butyl group and the tert-butyl ester group in 3-sec-Butyl-4-oxo-oxetane-2-carboxylic acid tert-butyl ester provides unique chemical and physical properties that distinguish it from similar compounds
Properties
CAS No. |
692778-51-1 |
---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-[(2S)-butan-2-yl]-4-oxooxetane-2-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-6-7(2)8-9(15-10(8)13)11(14)16-12(3,4)5/h7-9H,6H2,1-5H3/t7-,8-,9+/m0/s1 |
InChI Key |
YVJDYLYQBNXYGT-XHNCKOQMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1[C@@H](OC1=O)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C1C(OC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.